molecular formula C12H13ClN2O3 B5529430 2-chloro-N-cyclopentyl-5-nitrobenzamide CAS No. 329939-84-6

2-chloro-N-cyclopentyl-5-nitrobenzamide

Cat. No.: B5529430
CAS No.: 329939-84-6
M. Wt: 268.69 g/mol
InChI Key: DQUHUCPROQJYBH-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopentyl-5-nitrobenzamide is an organic compound with the molecular formula C12H13ClN2O3 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopentyl-5-nitrobenzamide typically involves the nitration of a chlorobenzene derivative followed by amide formation. One common synthetic route is as follows:

    Nitration: The starting material, 2-chlorobenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 2-chloro-5-nitrobenzene.

    Amide Formation: The nitro compound is then reacted with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Nitration: Large-scale nitration of 2-chlorobenzene using industrial nitration units.

    Amide Coupling: The nitro compound is then subjected to amide coupling with cyclopentylamine using industrial reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopentyl-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted benzamides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Reduction: 2-amino-N-cyclopentyl-5-nitrobenzamide.

    Substitution: 2-hydroxy-N-cyclopentyl-5-nitrobenzamide.

Scientific Research Applications

2-chloro-N-cyclopentyl-5-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biological pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

2-chloro-N-cyclopentyl-5-nitrobenzamide can be compared with other similar compounds, such as:

    2-chloro-N-cyclopentyl-4-nitrobenzamide: Similar structure but with the nitro group in the 4-position instead of the 5-position.

    2-chloro-5-nitrobenzamide: Lacks the cyclopentyl group, making it less bulky and potentially less selective in its biological activity.

Uniqueness

The presence of the cyclopentyl group in this compound imparts unique steric and electronic properties, potentially enhancing its selectivity and potency in biological applications compared to its analogs.

Properties

IUPAC Name

2-chloro-N-cyclopentyl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c13-11-6-5-9(15(17)18)7-10(11)12(16)14-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUHUCPROQJYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351826
Record name 2-chloro-N-cyclopentyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329939-84-6
Record name 2-chloro-N-cyclopentyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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